8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid

Steric hindrance Regioisomer differentiation Carbonyl reactivity modulation

8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS 951891-40-0) is a synthetic bifunctional aromatic keto acid with the molecular formula C₁₄H₁₆ClFO₃ and a molecular weight of 286.72 g/mol. It belongs to the η-oxobenzeneoctanoic acid class, characterized by an octanoic acid backbone terminating in a carboxylic acid and featuring a ketone bridge to a 2-chloro-6-fluorophenyl ring.

Molecular Formula C14H16ClFO3
Molecular Weight 286.72 g/mol
CAS No. 951891-40-0
Cat. No. B3023945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid
CAS951891-40-0
Molecular FormulaC14H16ClFO3
Molecular Weight286.72 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(=O)CCCCCCC(=O)O)F
InChIInChI=1S/C14H16ClFO3/c15-10-6-5-7-11(16)14(10)12(17)8-3-1-2-4-9-13(18)19/h5-7H,1-4,8-9H2,(H,18,19)
InChIKeyVBUFYAJUGNRGIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS 951891-40-0) Procurement Guide: Structural Identity, Physicochemical Profile, and Comparator Landscape


8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS 951891-40-0) is a synthetic bifunctional aromatic keto acid with the molecular formula C₁₄H₁₆ClFO₃ and a molecular weight of 286.72 g/mol [1]. It belongs to the η-oxobenzeneoctanoic acid class, characterized by an octanoic acid backbone terminating in a carboxylic acid and featuring a ketone bridge to a 2-chloro-6-fluorophenyl ring . Its computed properties include XLogP3 of 3.6, topological polar surface area (TPSA) of 54.4 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and eight rotatable bonds [1]. The compound is commercially available at 97% purity from Fluorochem (cat. no. 207483) and at 98% purity from Leyan (cat. no. 1783363), with pricing at approximately £352/1g and £1447/5g (Fluorochem, 2022 reference pricing) [2]. This compound is supplied exclusively for research use and is not intended for human or veterinary applications .

Why 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid Cannot Be Interchanged with Regioisomeric Analogs: The Structural Basis for Selection


Despite sharing identical molecular formulae (C₁₄H₁₆ClFO₃), molecular weights (286.72 g/mol), and computed logP/TPSA values [1], the three nearest regioisomers—8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS 951891-40-0), 8-(2-Chloro-4-fluorophenyl)-8-oxooctanoic acid (CAS 951889-50-2), and 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid (CAS 951889-65-9)—differ critically in the positioning of chlorine and fluorine substituents on the aromatic ring [2][3][4]. The target compound's 2,6-substitution pattern (ortho,ortho') places both halogen substituents adjacent to the ketone linkage, creating a sterically congested environment around the carbonyl that is absent in the 2,4- and 4,2- regioisomers where only one substituent occupies an ortho position [2]. This steric hindrance can modulate carbonyl reactivity in nucleophilic addition, enzyme binding, and hydrogen-bonding interactions [5]. Furthermore, the electron-withdrawing effects of chlorine (–I, +M) and fluorine (–I) at the 2- and 6-positions generate a unique molecular dipole and electronic distribution across the aromatic ring, directly impacting binding affinity, metabolic stability, and reactivity in cross-coupling and substitution reactions [5]. Generic substitution between these regioisomers without experimental validation therefore risks divergent biological activity, altered pharmacokinetics, and inconsistent synthetic outcomes—even when computed global descriptors suggest equivalence.

Quantitative Differentiation Evidence for 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS 951891-40-0) vs. Regioisomeric and Halogen-Class Analogs


Ortho,Ortho' Steric Congestion: 2,6-Disubstitution Pattern vs. 2,4- and 4,2-Regioisomers

The target compound (CAS 951891-40-0) is uniquely characterized among its C₁₄H₁₆ClFO₃ regioisomers by having both halogen substituents—chlorine at position 2 and fluorine at position 6—located ortho to the ketone carbonyl bridge [1]. In the 2,4-regioisomer (CAS 951889-50-2), only chlorine occupies an ortho position [2]; in the 4,2-regioisomer (CAS 951889-65-9), only fluorine occupies an ortho position [3]. This 2,6-disubstitution creates a bis-ortho steric environment around the carbonyl that is absent in the mono-ortho analogs. In aryl ketone systems, ortho substitution is well-established to increase the dihedral angle between the aromatic ring and the carbonyl plane, reduce carbonyl basicity, and alter UV absorption intensity [4]. The 2,6-pattern therefore provides a distinct steric profile for applications requiring attenuated carbonyl reactivity or shape-defined enzyme pocket complementarity.

Steric hindrance Regioisomer differentiation Carbonyl reactivity modulation

Electronic Differentiation: 2-Chloro-6-fluoro vs. 2-Chloro-4-fluoro vs. 4-Chloro-2-fluoro Substitution Pattern Effects on Aryl Ring Electronics

Although the three regioisomers share computed global descriptors (XLogP3 = 3.6, TPSA = 54.4 Ų) [1], the spatial arrangement of the electron-withdrawing chlorine (–I, +M resonance donor) and fluorine (–I inductive, weak +M) substituents generates distinct local electronic environments on the aromatic ring. In the 2,6-isomer, both halogens are positioned ortho to the ketone, exerting combined –I inductive effects adjacent to the carbonyl; in the 2,4-isomer, the 4-fluoro substituent is para to the ketone and can engage in through-resonance (+M) interactions with the carbonyl via the aromatic π-system; in the 4,2-isomer, the 4-chloro substituent occupies this para position. The 2-chloro-6-fluorophenyl motif has been recognized in medicinal chemistry for its ability to influence molecular dipole and halogen bonding interactions . In a HCV NS5B polymerase inhibitor SAR study, the 2-chloro-6-fluorophenyl substituent contributed to 45.3 ± 1.1% residual RdRp activity at a given concentration, whereas the 2-chlorophenyl analog showed 33.8 ± 1.9%, demonstrating that the 6-fluoro addition to an ortho-chloro scaffold measurably alters target engagement [2]. While this data derives from a different chemotype, it illustrates that 2-chloro-6-fluorophenyl electronic effects are distinct from mono-chloro or alternative halogen arrangements.

Electronic effects Halogen substitution pattern Dipole moment Structure-activity relationship

Dual Halogen vs. Mono-Halogen Aryl Keto Acid Differentiation: 2-Chloro-6-fluorophenyl vs. 4-Chlorophenyl vs. 2-Chlorophenyl Analogs

The target compound (MW 286.72, XLogP3 3.6) [1] incorporates both chlorine and fluorine on the aromatic ring, distinguishing it from mono-halogenated analogs such as 8-(4-chlorophenyl)-8-oxooctanoic acid (CAS 35333-22-3, MW 268.74, C₁₄H₁₇ClO₃) and 8-(2-chlorophenyl)-8-oxooctanoic acid (CAS 898792-65-9, MW 268.74) [2]. The addition of fluorine increases molecular weight by approximately 18 Da and introduces the well-documented metabolic stabilizing effect of aryl fluorine substitution, which can block CYP450-mediated para-hydroxylation and reduce oxidative metabolism [3]. At the opposite end of the fluorination spectrum, the polyfluorinated analog 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoic acid (CAS 951891-70-6, MW 306.26) carries four fluorine atoms and exhibits substantially higher lipophilicity and altered solubility. The 2-chloro-6-fluoro arrangement represents a balanced intermediate halogenation state—providing fluorine's metabolic benefits without the extreme physicochemical properties of perfluorinated analogs. The fluoro substituent has been specifically recognized for its ability to improve binding affinity and metabolic stability in drug development contexts [4].

Halogenation degree Lipophilicity modulation Metabolic stability Fluorine substitution

Commercial Availability and Quality Benchmarking: 97% Purity with Multi-Vendor Sourcing vs. Discontinued 4,2-Regioisomer

The target compound (CAS 951891-40-0) is actively supplied by multiple vendors with documented purity specifications: Fluorochem at 97% purity (cat. 207483, available in 1g, 2g, and 5g quantities) , Leyan at 98% purity (cat. 1783363) , and Key Organics Ltd at >95% purity (cat. MS-21051) [1]. The 2,4-regioisomer (CAS 951889-50-2) mirrors this availability with Fluorochem at 97% and equivalent pricing (£352/1g, £1447/5g) [2]. In contrast, the 4,2-regioisomer (CAS 951889-65-9) is listed as 'Discontinued product' by CymitQuimica for the Fluorochem-sourced material (Ref. 10-F207463) , indicating supply vulnerability. For the mono-chloro analog 8-(4-chlorophenyl)-8-oxooctanoic acid (CAS 35333-22-3), Fluorochem also supplies at 97% , but this compound lacks the fluorine substituent critical for metabolic stabilization. Pricing for the 2,6-isomer from Fluorochem is £352/1g, £613/2g, and £1447/5g (2022 reference) [1], placing it at parity with the 2,4-isomer but with the assurance that the 4,2-isomer's supply discontinuity does not apply.

Commercial availability Purity specification Supply chain Procurement risk

Synthetic Building Block Utility: Balanced Lipophilicity and Ortho,Ortho' Steric Control Enable Selective Derivatization

The compound is cited as a versatile intermediate for constructing complex molecules, with the 2-chloro-6-fluorophenyl moiety offering dual synthetic handles: the chlorine atom can participate in Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), while the fluorine atom provides a metabolically stable substituent or can serve as a leaving group in nucleophilic aromatic substitution under activating conditions [1]. The terminal carboxylic acid enables amidation, esterification, or reduction chemistry, and the ketone bridge offers an additional functionalization site. Compared to the 2,4- and 4,2-regioisomers, the 2,6-substitution pattern provides differential steric shielding of the ketone, which may direct regioselective transformations. The ethyl ester derivative (CAS 951887-17-5, ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate) is also commercially available from Fluorochem at 97% purity , confirming the broader utility of this scaffold in synthetic workflows. The balanced lipophilicity (XLogP3 3.6) and functional group compatibility are specifically noted as advantageous for constructing complex molecular architectures [2].

Synthetic intermediate Building block Derivatization Cross-coupling

Optimal Procurement and Application Scenarios for 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS 951891-40-0)


Medicinal Chemistry SAR Exploration Requiring Ortho,Ortho'-Substituted Aryl Keto Acid Scaffolds

In structure-activity relationship (SAR) programs targeting enzymes or receptors with sterically constrained binding pockets, the 2,6-isomer's bis-ortho halogenation pattern provides a distinct steric and electronic profile relative to the 2,4- and 4,2-regioisomers [1]. Procurement of the 2,6-isomer is warranted when: (a) the target binding site features a narrow channel adjacent to the aryl ketone where dual ortho substitution may enhance shape complementarity; (b) SAR data from related 2-chloro-6-fluorophenyl chemotypes suggest advantageous target engagement (as illustrated by differential NS5B RdRp activity [2]); or (c) fluorine-mediated metabolic stabilization at the 6-position is desired without introducing additional fluorine atoms that could adversely affect solubility.

Synthetic Methodology Development Leveraging Sterically Differentiated Aryl Ketone Reactivity

For reaction development studies—including enantioselective ketone reductions, nucleophilic additions, and chemoselective transformations—the 2,6-isomer offers a sterically differentiated carbonyl environment compared to mono-ortho regioisomers [3]. This enables systematic investigation of how ortho substitution geometry influences reaction stereoselectivity and yield. The commercial availability of both the free acid (CAS 951891-40-0, 97% purity) and its ethyl ester derivative (CAS 951887-17-5, 97% purity) from Fluorochem provides synthetic chemists with validated starting materials and a precedent for esterification chemistry.

Pharmacokinetic Optimization Studies Utilizing Strategic Aryl Fluorine Placement

The single fluorine atom at the 6-position of the aromatic ring is strategically positioned for metabolic stabilization—blocking potential CYP450-mediated oxidation—while maintaining a moderate XLogP3 of 3.6 that avoids the excessive lipophilicity of polyfluorinated analogs (e.g., the tetrafluorophenyl variant, MW 306.26) [4]. For DMPK scientists evaluating the impact of halogen substitution pattern on microsomal stability, plasma protein binding, or cellular permeability, the 2,6-isomer provides an intermediate fluorination state that can be compared head-to-head with the non-fluorinated 2-chlorophenyl analog (CAS 898792-65-9) [5] to isolate the contribution of the 6-fluoro substituent.

Chemical Biology Probe Design Requiring Defined Aryl Halogen Bonding Geometry

The 2-chloro-6-fluorophenyl motif has been recognized for its potential to engage in halogen bonding interactions via the chlorine atom, with the adjacent fluorine modulating the σ-hole character of the chlorine [6]. For chemical biology applications—including probe design, protein crystallography ligand soaking, and biophysical binding studies—the defined geometry of the 2,6-substitution pattern may facilitate specific halogen-bonding interactions that differ from the 2,4- or 4,2-arrangements. The active multi-vendor supply of this isomer (Fluorochem, Leyan, Key Organics) ensures continuity for long-term probe optimization campaigns [7].

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